5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropyl group, a methoxy group, and a dioxaborolane moiety.
Preparation Methods
The synthesis of 5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves nucleophilic substitution and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The dioxaborolane moiety can participate in Suzuki coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions
Scientific Research Applications
5-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Medicine: Investigated for its potential use in anticancer drugs and enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition. The pyridine ring can interact with various biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds include:
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the dioxaborolane and methoxy groups but lacks the cyclopropyl group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester:
Properties
Molecular Formula |
C15H22BNO3 |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
5-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-11(10-6-7-10)9-17-13(12)18-5/h8-10H,6-7H2,1-5H3 |
InChI Key |
NXDMIRXYTNYMNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C3CC3 |
Origin of Product |
United States |
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